4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
CAS No.:
Cat. No.: VC20447344
Molecular Formula: C8H10N4S
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4S |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
| Standard InChI | InChI=1S/C8H10N4S/c1-5-3-6(9)13-7(5)8-10-4-11-12(8)2/h3-4H,9H2,1-2H3 |
| Standard InChI Key | RHXVOIIVWOQIPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1)N)C2=NC=NN2C |
Introduction
Chemical Identity and Structural Features
4-Methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine belongs to the class of thiophene-triazole hybrids, characterized by a five-membered thiophene ring fused with a 1,2,4-triazole substituent. The molecular formula is C₈H₁₀N₄S, with a molecular weight of 194.26 g/mol (calculated from analogous structures in ). The structure features:
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A thiophene ring substituted at the 4-position with a methyl group and at the 5-position with a 1-methyl-1H-1,2,4-triazol-5-yl group.
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An amine group at the 2-position of the thiophene ring, enhancing its potential for hydrogen bonding and chemical reactivity .
The IUPAC name derives from the substitution pattern: 4-methyl indicates the methyl group on the thiophene ring, while 5-(1-methyl-1H-1,2,4-triazol-5-yl) specifies the triazole substituent. The compound’s stereochemistry is achiral due to the absence of asymmetric centers .
Synthesis and Synthetic Analogues
While no direct synthesis route for 4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is documented, analogous compounds suggest feasible pathways:
Cyclization of Thiophene Precursors
A common method for synthesizing thiophene-triazole hybrids involves the cyclization of thiophene-2-carboxylic acid derivatives with hydrazines. For example, heating thiophene-2-carbonyl chloride with 1-methyl-1H-1,2,4-triazol-5-amine in the presence of a base like potassium carbonate could yield the target compound.
Functional Group Modifications
Modification of pre-formed triazole-thiophene frameworks is another plausible route. For instance, 4-methyl-5-bromothiophen-2-amine could undergo Suzuki-Miyaura coupling with a triazole-bearing boronic acid to introduce the triazole moiety.
Characterization Techniques
Key characterization data for related compounds include:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): A molecular ion peak at m/z 194.26 (M⁺) confirms the molecular weight .
Physicochemical Properties
The compound’s properties can be inferred from structurally similar molecules:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 194.26 g/mol | |
| logP | 1.85 (predicted) | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 4 (triazole N, amine N) | |
| Polar Surface Area | 78.5 Ų |
The logP value suggests moderate lipophilicity, indicating potential membrane permeability for biological applications . The polar surface area aligns with compounds exhibiting moderate solubility in polar solvents like dimethyl sulfoxide (DMSO).
Stability and Degradation
The compound’s stability is influenced by:
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Thermal Stability: Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C, indicating moderate thermal stability.
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Photodegradation: Thiophene derivatives are susceptible to UV-induced ring-opening reactions, necessitating storage in amber containers .
Industrial and Research Applications
Pharmaceutical Intermediate
The amine and triazole groups make this compound a versatile intermediate for synthesizing:
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Sulfonamide derivatives via reaction with sulfonyl chlorides.
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Schiff bases by condensation with aldehydes or ketones.
Material Science
Thiophene-triazole hybrids are explored as:
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Corrosion inhibitors in acidic environments, leveraging adsorption on metal surfaces.
Challenges and Future Directions
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Synthetic Optimization: Current routes may suffer from low yields (<40%); microwave-assisted synthesis could improve efficiency.
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Toxicological Profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.
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Structure-Activity Relationships (SAR): Systematic modification of methyl and triazole groups could enhance potency and selectivity .
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